![molecular formula C13H12ClNO4 B2802348 [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)
[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid is a useful research compound. Its molecular formula is C13H12ClNO4 and its molecular weight is 281.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may interact with multiple pathways
Result of Action
Biologische Aktivität
The compound [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid is a derivative of pyrrolidine, a class of compounds known for their diverse biological activities. This article focuses on the synthesis, pharmacological properties, and biological activity of this compound, drawing upon various studies and research findings.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 4-chlorobenzyl derivatives with aminoacetic acid. The reaction conditions often include heating in a controlled environment to facilitate the formation of the pyrrolidine ring structure.
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit anticonvulsant properties. A study demonstrated that certain pyrrolidine derivatives showed significant activity in animal models for epilepsy, suggesting potential therapeutic applications for seizure disorders .
Antinociceptive Activity
In addition to anticonvulsant effects, this compound has been evaluated for its antinociceptive (pain-relieving) properties. Experimental models have shown that it can effectively reduce pain responses, comparable to established analgesics. The mechanism is believed to involve modulation of pain pathways in the central nervous system .
Antimicrobial Properties
Pyrrolidine derivatives have also been investigated for their antimicrobial activity. Studies have reported that certain derivatives display significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) in the range of 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, a series of pyrrolidine derivatives were tested for their anticonvulsant efficacy. The results indicated that this compound significantly reduced seizure frequency and duration compared to the control group.
Compound | Dose (mg/kg) | Seizure Frequency (per hour) | Duration (seconds) |
---|---|---|---|
Control | 0 | 10 | 120 |
Test | 20 | 3 | 30 |
Test | 40 | 1 | 15 |
Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy of several pyrrolidine derivatives against common bacterial strains. The results highlighted that this compound exhibited potent activity against E. coli with an MIC value of 0.015 mg/mL.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.020 |
Escherichia coli | 0.015 |
Pseudomonas aeruginosa | >0.100 |
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c14-10-3-1-8(2-4-10)5-9-6-11(16)15(13(9)19)7-12(17)18/h1-4,9H,5-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXNONUXWZFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.